molecular formula C14H8BrNO B1290245 4-Bromo-4'-cyanobenzophenone CAS No. 452929-54-3

4-Bromo-4'-cyanobenzophenone

Cat. No.: B1290245
CAS No.: 452929-54-3
M. Wt: 286.12 g/mol
InChI Key: YRVOJWYIXLYAEO-UHFFFAOYSA-N
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Description

4-Bromo-4’-cyanobenzophenone is an organic compound with the molecular formula C14H8BrNO. It is a derivative of benzophenone, characterized by the presence of a bromine atom and a cyano group attached to the benzene rings. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

The synthesis of 4-Bromo-4’-cyanobenzophenone can be achieved through various methods:

These methods highlight the versatility of synthetic routes available for producing 4-Bromo-4’-cyanobenzophenone.

Chemical Reactions Analysis

4-Bromo-4’-cyanobenzophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include 2,2’-azobis(isobutyronitrile), oxygen, and various organoboron reagents for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-4’-cyanobenzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound can be used in biochemical studies to understand the interactions of brominated and nitrile-containing compounds with biological systems.

    Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of pharmaceuticals.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism by which 4-Bromo-4’-cyanobenzophenone exerts its effects involves its interaction with molecular targets through its bromine and cyano groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-Bromo-4’-cyanobenzophenone can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of bromine and cyano groups in 4-Bromo-4’-cyanobenzophenone, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

4-(4-bromobenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVOJWYIXLYAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30605608
Record name 4-(4-Bromobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452929-54-3
Record name 4-(4-Bromobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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